
2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the naphthalene ring. The exact structure would depend on the positions of the morpholine and 4-chlorophenyl groups on the naphthalene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino, dione, and chlorophenyl groups, as well as the naphthalene and morpholine rings. For example, the amino group might participate in acid-base reactions, while the dione group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and dione groups might increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and crystal structure studies of related N-phenylphthalimide derivatives, including 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione, were conducted to explore their potential as cytotoxic DNA intercalating agents, anti-cancer agents, acute inflammatory response inhibitors, HIV-1 reverse transcriptase inhibitors, and OLED components. These compounds show significant structural features, such as planarity of the phthalimide moieties and consistent twist of the chloro-substituted phenyl ring from the phthalimide plane, highlighting their potential in various applications (Rauf et al., 2013).
Diels-Alder Cycloadditions
Diels-Alder cycloadditions of tricyclic dienes to 4-methyl- and 4-phenyl-1,2,4-triazoline-3,5-dione (MTAD and PTAD, respectively), and N-methylmaleimide (NMM) were studied, with structures of several resulting cycloadducts determined by X-ray crystallographic methods. This research adds to the understanding of the reactivity of naphthalene derivatives in synthetic chemistry, presenting opportunities for the creation of novel compounds (Marchand et al., 1997).
Bulk Heterojunction Solar Cells
In the field of renewable energy, the optimization of the active layer nanomorphology in bulk heterojunction solar cells was investigated using co-additives in solutions. This approach fine-tunes the donor and acceptor domains, achieving a power conversion efficiency of 7.1% and a fill factor up to 70% for solar cells, indicating the potential for enhancing solar cell performance through molecular engineering (Aïch et al., 2012).
Laser Tissue Welding
The catalysis in the transamination of related compounds and its implications in laser tissue welding were explored, showing the potential of aminonaphthalimide dyes in medical applications. This research provides insights into the reaction mechanisms and the possibility of developing new techniques for tissue repair (Anderson et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKDJUKFVXPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

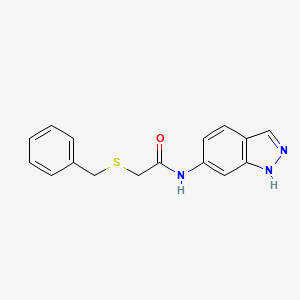
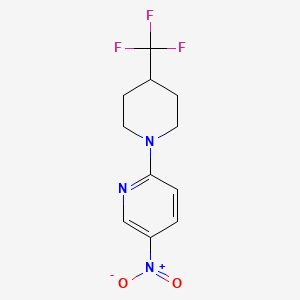

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)
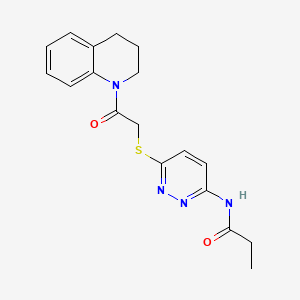
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)
![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)
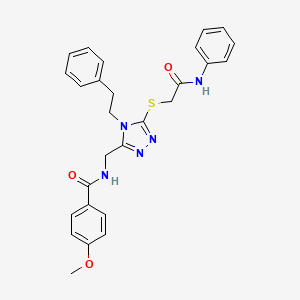
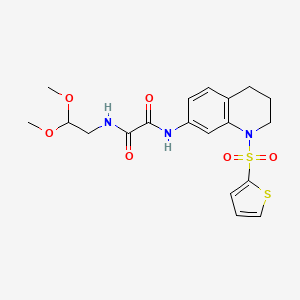
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)
